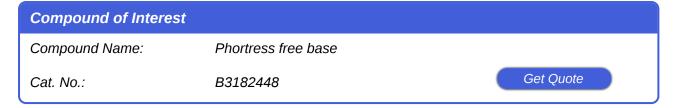


Application Notes: Synthesis of Phortress Free Base

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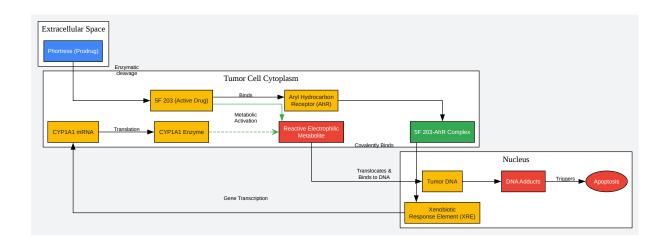
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Abstract: This document provides a detailed protocol for the chemical synthesis of the active pharmaceutical ingredient 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), the free base amine precursor to the clinical candidate Phortress. Phortress is the L-lysylamide dihydrochloride salt prodrug of 5F 203, a potent and selective antitumor agent. The synthesis is presented in two main stages: the formation of the benzothiazole core via a modified Jacobsen cyclization, and the subsequent conjugation to L-lysine to form the prodrug, which exists as a salt. The "free base" refers to the potent amine, 5F 203, before its conversion into the water-soluble prodrug salt.

Mechanism of Action Overview

Phortress is designed to be a water-soluble prodrug that, after administration, releases the active agent, 5F 203. The antitumor mechanism of 5F 203 is initiated by its binding to the Aryl Hydrocarbon Receptor (AhR), which leads to the induction of the cytochrome P450 enzyme CYP1A1, primarily in tumor cells.[1][2] CYP1A1 metabolically activates 5F 203 into a reactive electrophilic species. This intermediate forms covalent adducts with DNA, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[2][3][4]





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Caption: Mechanism of action of Phortress in sensitive tumor cells.

Experimental Protocols

The synthesis is a multi-step process. The first part details the synthesis of the active amine 5F 203. The second part describes its conversion to the L-lysylamide prodrug, Phortress. These protocols are based on established synthetic routes for fluorinated 2-(4-aminophenyl)benzothiazoles and their amino acid prodrugs.

Part 1: Synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)



This synthesis involves the condensation of 4-amino-3-methylbenzoic acid with 2-amino-4-fluorothiophenol.

Step 1.1: Synthesis of 4-Amino-3-methylbenzoyl Chloride

- To a suspension of 4-amino-3-methylbenzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g), add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).
- Cool the mixture to 0 °C in an ice bath.
- Add oxalyl chloride (1.5 eq) dropwise over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 4 hours, or until gas evolution ceases and the reaction becomes a clear solution.
- Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step 1.2: Synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)

- Dissolve 2-amino-4-fluorothiophenol (1.0 eq) in dry pyridine (15 mL/g) under a nitrogen atmosphere.
- Add a solution of 4-amino-3-methylbenzoyl chloride (1.1 eq) in dry pyridine dropwise at room temperature.
- Heat the reaction mixture to 120 °C and reflux for 12 hours.
- Cool the mixture to room temperature and pour it into a stirred solution of 1 M sodium hydroxide.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 5F 203 as a solid.



Part 2: Synthesis of Phortress (L-Lysylamide Prodrug Dihydrochloride)

This part involves the coupling of 5F 203 with a protected lysine amino acid, followed by deprotection and salt formation.

Step 2.1: Coupling of 5F 203 with Protected L-Lysine

- Dissolve Boc-Lys(Boc)-OH (1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) in DMF.
- Stir the mixture for 30 minutes at room temperature to form the activated ester.
- Add a solution of 5F 203 (1.0 eq) in DMF to the mixture.
- Stir the reaction at room temperature for 24 hours.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
- Concentrate the solution and purify the residue by column chromatography to yield the protected conjugate.

Step 2.2: Deprotection and Salt Formation

- Dissolve the purified, protected conjugate from Step 2.1 in a minimal amount of methanol.
- Add a 4 M solution of HCl in 1,4-dioxane (10 eq) and stir at room temperature for 6 hours.
- A precipitate will form. Collect the solid by filtration.
- Wash the solid with cold diethyl ether and dry under vacuum to yield Phortress as a dihydrochloride salt.

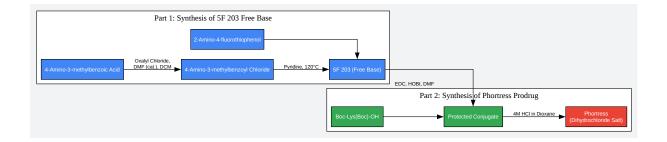
Quantitative Data Summary



The following table summarizes typical data obtained from the synthesis protocol. Actual results may vary depending on experimental conditions and scale.

Compound/Ste	Description	Molecular Weight (g/mol)	Typical Yield (%)	Melting Point (°C)
5F 203	2-(4-amino-3- methylphenyl)-5- fluorobenzothiaz ole	258.31	65-75	188-191
Phortress	L-lysylamide prodrug dihydrochloride salt	457.41	80-90 (from Step 2.2)	>250 (decomposes)

Synthesis Workflow Visualization



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Caption: Overall workflow for the synthesis of Phortress.



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